Benzydamine N-oxide hydrogen maleate (CAS 72962-60-8) is the stabilized salt form of the primary oxidative metabolite of the non-steroidal anti-inflammatory drug benzydamine. In pharmaceutical and analytical workflows, it functions as a critical reference standard for impurity profiling and pharmacokinetic quantification. The compound is specifically utilized to measure the activity of human flavin-containing monooxygenase 3 (hFMO3), which catalyzes the N-oxygenation of the parent drug. Procuring the hydrogen maleate salt provides laboratories with a defined, stable stoichiometry necessary for preparing highly accurate calibration curves in LC-MS and HPLC systems, directly supporting ICH-compliant stability indicating assays and in vitro metabolic clearance studies [1].
Substituting Benzydamine N-oxide hydrogen maleate with the parent active pharmaceutical ingredient (Benzydamine HCl) or the N-oxide free base compromises analytical integrity. The parent API cannot serve as a downstream marker for oxidative degradation or FMO3-specific metabolism, as it undergoes multiple competing pathways including CYP450-mediated N-demethylation. Furthermore, utilizing the Benzydamine N-oxide free base introduces significant handling challenges; its hygroscopic nature and variable hydration states lead to weighing inaccuracies that directly translate into calibration drift during quantitative analysis. The hydrogen maleate salt resolves these issues by providing a non-hygroscopic, fixed 1:1 molar ratio that ensures reproducible standard preparation and prevents the need for enzyme-inhibiting organic co-solvents during in vitro assay dissolution [1].
When establishing calibration curves for pharmacokinetic analysis, Benzydamine N-oxide hydrogen maleate provides a defined 1:1 molar ratio that resists moisture-induced mass variance. Compared to the Benzydamine N-oxide free base, which exhibits hygroscopic behavior leading to variance in apparent mass, the maleate salt maintains solid-state integrity. This enables the reliable achievement of a 50 ng/mL limit of quantification (LOQ) in biological matrices without calibration drift [1].
| Evidence Dimension | Hygroscopicity and Weighing Variance |
| Target Compound Data | Defined 1:1 maleate stoichiometry with <1% moisture uptake |
| Comparator Or Baseline | Benzydamine N-oxide free base (variable hydration, >5% mass drift) |
| Quantified Difference | Eliminates >5% weighing error in standard preparation |
| Conditions | Ambient laboratory weighing and HPLC/LC-MS standard preparation |
Procuring the maleate salt ensures regulatory-compliant accuracy for ICH Q3A/Q3B impurity quantification and PK profiling.
In microsomal stability assays, Benzydamine N-oxide hydrogen maleate serves as the definitive reference standard for measuring hFMO3-specific activity. While the parent Benzydamine hydrochloride undergoes mixed metabolism (including N-demethylation via CYP450 enzymes), the N-oxidation pathway is exclusively mediated by FMO3. Utilizing the maleate standard allows for the precise quantification of hFMO3 turnover rates without confounding CYP450 cross-talk [1].
| Evidence Dimension | Metabolic Pathway Specificity |
| Target Compound Data | 100% specific to FMO3-mediated N-oxidation |
| Comparator Or Baseline | Parent Benzydamine HCl (mixed CYP450 and FMO metabolism) |
| Quantified Difference | Isolates FMO3 activity from CYP450 background |
| Conditions | Human liver microsomes and recombinant hFMO3 incubations |
Buyers conducting enzyme phenotyping must use this specific N-oxide standard to accurately map FMO3-dependent clearance.
The hydrogen maleate salt of Benzydamine N-oxide exhibits rapid dissolution in physiological buffers (pH 7.4), critical for preparing stock solutions in biological assays. In contrast, the un-ionized free base requires the addition of organic co-solvents to achieve equivalent concentrations. Because FMO3 is sensitive to organic solvent-induced inhibition, the maleate salt prevents assay artifact generation [1].
| Evidence Dimension | Buffer Solubility and Solvent Requirement |
| Target Compound Data | Soluble in aqueous phosphate buffer (pH 7.4) without co-solvents |
| Comparator Or Baseline | Benzydamine N-oxide free base (requires organic co-solvents) |
| Quantified Difference | Avoids >20% FMO3 inhibition caused by organic solvents |
| Conditions | In vitro microsomal and S9 fraction incubations |
Procuring the water-soluble maleate salt prevents solvent-based enzyme inhibition, ensuring reproducible in vitro metabolic clearance data.
Utilized as a certified reference standard to quantify oxidative degradation products in Benzydamine API batches, ensuring compliance with ICH Q3A/Q3B guidelines for impurity reporting [1].
Employed in liver microsome, S9 fraction, and recombinant hFMO3 assays to map drug metabolism pathways, allowing researchers to isolate FMO3 clearance rates from CYP450 background activity [2].
Serves as the precise analytical standard for constructing stable calibration curves and quality control (QC) samples in clinical bioanalysis, enabling reliable quantification of benzydamine metabolites down to 50 ng/mL in biological matrices [3].
Irritant